Cas no 376629-60-6 ((S)-2-(Hydroxymethyl)-N,N-dimethylpyrrolidine-1-carboxamide)
(S)-2-(Hydroxymethyl)-N,N-dimethylpyrrolidine-1-carboxamide Chemical and Physical Properties
Names and Identifiers
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- (S)-2-(Hydroxymethyl)-N,N-dimethylpyrrolidine-1-carboxamide
- (2S)-2-(Hydroxymethyl)-N,N-dimethyl-1-pyrrolidinecarboxamide
- 1-Pyrrolidinecarboxamide, 2-(hydroxymethyl)-N,N-dimethyl-, (2S)-
- AKOS006366866
- AC6034
- (2S)-2-(hydroxymethyl)-N,N-dimethylpyrrolidine-1-carboxamide
- CS-0363184
- SCHEMBL14044974
- 376629-60-6
- AC-23506
-
- MDL: MFCD18651718
- Inchi: 1S/C8H16N2O2/c1-9(2)8(12)10-5-3-4-7(10)6-11/h7,11H,3-6H2,1-2H3/t7-/m0/s1
- InChI Key: NKGYDHXWYCRGCT-ZETCQYMHSA-N
- SMILES: OC[C@@H]1CCCN1C(N(C)C)=O
Computed Properties
- Exact Mass: 172.121177757g/mol
- Monoisotopic Mass: 172.121177757g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 43.8Ų
(S)-2-(Hydroxymethyl)-N,N-dimethylpyrrolidine-1-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM196997-5g |
(S)-2-(Hydroxymethyl)-N,N-dimethylpyrrolidine-1-carboxamide |
376629-60-6 | 95% | 5g |
$351 | 2021-08-05 | |
| Alichem | A109007738-5g |
(S)-2-(Hydroxymethyl)-N,N-dimethylpyrrolidine-1-carboxamide |
376629-60-6 | 95% | 5g |
$400.00 | 2023-09-02 | |
| Chemenu | CM196997-5g |
(S)-2-(Hydroxymethyl)-N,N-dimethylpyrrolidine-1-carboxamide |
376629-60-6 | 95% | 5g |
$415 | 2024-07-17 | |
| eNovation Chemicals LLC | D256122-5g |
(S)-2-(Hydroxymethyl)-N,N-dimethylpyrrolidine-1-carboxamide |
376629-60-6 | 95% | 5g |
$825 | 2024-07-20 | |
| Apollo Scientific | OR470214-1g |
(S)-2-(Hydroxymethyl)-N,N-dimethylpyrrolidine-1-carboxamide |
376629-60-6 | 1g |
£210.00 | 2023-08-31 | ||
| Apollo Scientific | OR470214-5g |
(S)-2-(Hydroxymethyl)-N,N-dimethylpyrrolidine-1-carboxamide |
376629-60-6 | 5g |
£553.00 | 2023-08-31 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1433854-1g |
(S)-2-(hydroxymethyl)-N,N-dimethylpyrrolidine-1-carboxamide |
376629-60-6 | 95+% | 1g |
¥2508.00 | 2024-05-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1433854-5g |
(S)-2-(hydroxymethyl)-N,N-dimethylpyrrolidine-1-carboxamide |
376629-60-6 | 95+% | 5g |
¥6139.00 | 2024-05-16 | |
| eNovation Chemicals LLC | D256122-5g |
(S)-2-(Hydroxymethyl)-N,N-dimethylpyrrolidine-1-carboxamide |
376629-60-6 | 95% | 5g |
$825 | 2025-03-01 | |
| eNovation Chemicals LLC | D256122-5g |
(S)-2-(Hydroxymethyl)-N,N-dimethylpyrrolidine-1-carboxamide |
376629-60-6 | 95% | 5g |
$825 | 2025-02-24 |
(S)-2-(Hydroxymethyl)-N,N-dimethylpyrrolidine-1-carboxamide Suppliers
(S)-2-(Hydroxymethyl)-N,N-dimethylpyrrolidine-1-carboxamide Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on (S)-2-(Hydroxymethyl)-N,N-dimethylpyrrolidine-1-carboxamide
Comprehensive Guide to (S)-2-(Hydroxymethyl)-N,N-dimethylpyrrolidine-1-carboxamide (CAS No. 376629-60-6)
(S)-2-(Hydroxymethyl)-N,N-dimethylpyrrolidine-1-carboxamide (CAS No. 376629-60-6) is a chiral pyrrolidine derivative that has garnered significant attention in pharmaceutical and chemical research. This compound, characterized by its hydroxymethyl and dimethylcarboxamide functional groups, serves as a versatile intermediate in the synthesis of bioactive molecules. Its unique structural features make it valuable for drug discovery, particularly in the development of central nervous system (CNS) therapeutics and enzyme inhibitors.
The growing interest in chiral building blocks like (S)-2-(Hydroxymethyl)-N,N-dimethylpyrrolidine-1-carboxamide stems from their role in asymmetric synthesis. Researchers are increasingly focusing on stereoselective reactions to create enantiomerically pure compounds, which are critical for reducing side effects in pharmaceuticals. This compound’s pyrrolidine core is particularly advantageous for designing GPCR-targeted drugs, a hot topic in modern medicinal chemistry.
In the context of green chemistry, (S)-2-(Hydroxymethyl)-N,N-dimethylpyrrolidine-1-carboxamide is being explored for its potential in sustainable synthesis routes. With the pharmaceutical industry emphasizing atom economy and catalytic efficiency, this compound’s derivatization offers opportunities for eco-friendly processes. Recent studies highlight its utility in organocatalysis, aligning with the demand for metal-free catalytic systems.
From a commercial perspective, the demand for high-purity chiral intermediates like CAS 376629-60-6 is rising due to stricter regulatory requirements for enantiomeric purity. Suppliers are optimizing large-scale synthesis protocols to meet the needs of contract research organizations (CROs) and generic drug manufacturers. Analytical methods such as HPLC chiral separation are often employed to ensure quality control.
The compound’s solubility profile (moderate in polar solvents) and stability under ambient conditions make it practical for laboratory use. However, researchers should note its sensitivity to strong acids/bases and oxidizing agents. Proper storage in anhydrous environments is recommended to preserve its integrity.
Emerging applications of (S)-2-(Hydroxymethyl)-N,N-dimethylpyrrolidine-1-carboxamide include its use in proteolysis-targeting chimeras (PROTACs), a breakthrough technology in targeted protein degradation. Its hydrogen-bonding capacity and spatial configuration contribute to effective E3 ligase recruitment, addressing challenges in undruggable targets—a frequently searched topic in drug development forums.
For synthetic chemists, the compound’s N,N-dimethylcarboxamide moiety provides a handle for further functionalization via amide coupling reactions or reductive amination. These transformations are commonly discussed in methodology papers and patent literature, reflecting its relevance in intellectual property landscapes.
In summary, CAS 376629-60-6 represents a strategic tool for modern organic synthesis, combining chirality, reactivity, and structural diversity. Its alignment with trends like fragment-based drug design and biocatalysis ensures continued relevance in academic and industrial settings. Researchers are encouraged to explore its untapped potential in peptidomimetics and allosteric modulator development.
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